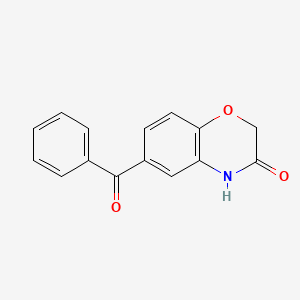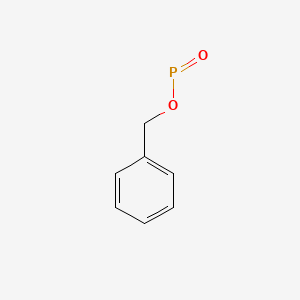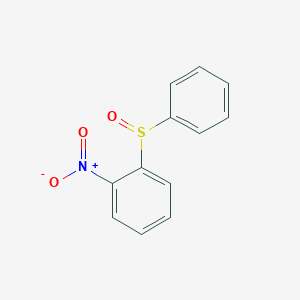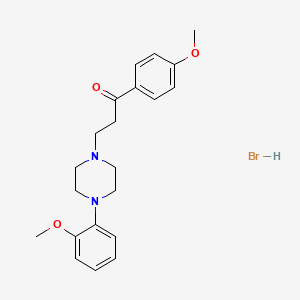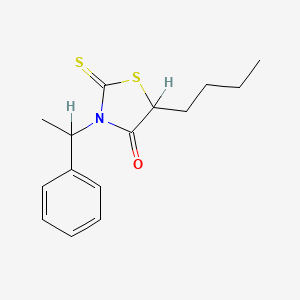
5-Butyl-3-(alpha-methylbenzyl)rhodanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-3-(alpha-methylbenzyl)rhodanine is a heterocyclic compound that belongs to the rhodanine family Rhodanine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-3-(alpha-methylbenzyl)rhodanine typically involves the Knoevenagel condensation reaction. This reaction is carried out between rhodanine and an appropriate aromatic aldehyde in the presence of a catalyst. One common method involves using 1-butyl-3-methyl imidazolium hydroxide as a catalyst in water, which allows the reaction to proceed smoothly at room temperature . The reaction conditions are mild, and the catalyst can be reused multiple times without significant loss of activity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of environmentally friendly catalysts and solvent-free conditions is preferred to minimize environmental impact. For instance, the condensation reaction can be carried out under solvent-free conditions using 2-hydroxy ethylammonium acetate as a catalyst, which offers high yields and short reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
5-Butyl-3-(alpha-methylbenzyl)rhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
5-Butyl-3-(alpha-methylbenzyl)rhodanine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of various enzymes, making it useful in biochemical studies.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 5-Butyl-3-(alpha-methylbenzyl)rhodanine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biological effects. The compound’s structure allows it to form stable complexes with metal ions, which can also contribute to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Benzylidene rhodanine: Known for its anticancer properties.
3-(4-Methoxybenzylidene)rhodanine: Used in the development of new pharmaceuticals.
5-Arylidene rhodanine derivatives: Studied for their broad spectrum of biological activities.
Uniqueness
5-Butyl-3-(alpha-methylbenzyl)rhodanine stands out due to its unique butyl and alpha-methylbenzyl substituents, which can enhance its biological activity and specificity. These structural features may provide advantages in terms of binding affinity and selectivity for certain molecular targets.
Eigenschaften
CAS-Nummer |
23522-16-9 |
|---|---|
Molekularformel |
C15H19NOS2 |
Molekulargewicht |
293.5 g/mol |
IUPAC-Name |
5-butyl-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H19NOS2/c1-3-4-10-13-14(17)16(15(18)19-13)11(2)12-8-6-5-7-9-12/h5-9,11,13H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
JYYQBQLDJQFEIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1C(=O)N(C(=S)S1)C(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


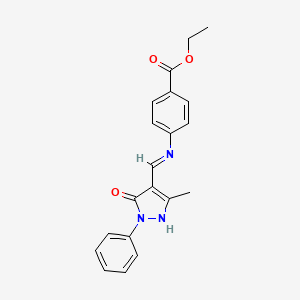
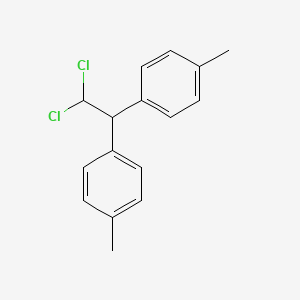
![ethyl N-[8-(4-chloroanilino)-3-methyl-pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14703024.png)
![[4-(Methanesulfonyl)butoxy]benzene](/img/structure/B14703047.png)
